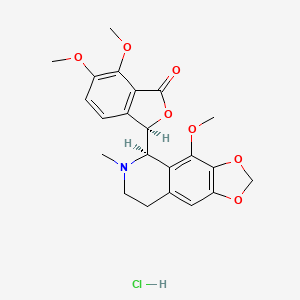

Noscapine Hydrochloride

Description

See also: Noscapine (has active moiety).

Properties

IUPAC Name |

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO7.ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H/t17-,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLVZFXCSKVCSH-URBRKQAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073239 | |

| Record name | Noscapine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912-60-7, 219533-73-0 | |

| Record name | Noscapine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noscapine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Noscapine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Noscapine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOSCAPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTN62ITH9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Noscapine Hydrochloride on Microtubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine (B1679977) hydrochloride, a phthalideisoquinoline alkaloid derived from opium, has emerged as a promising microtubule-targeting agent with a distinct mechanism of action compared to classical chemotherapeutics like taxanes and vinca (B1221190) alkaloids. This technical guide provides a comprehensive overview of the molecular interactions between noscapine and tubulin, its effect on microtubule dynamics, and the downstream cellular consequences, including mitotic arrest and apoptosis. This document synthesizes quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a valuable resource for researchers in oncology and cell biology.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by phases of growth, shortening, and pause, is critical for their function, particularly in the formation and function of the mitotic spindle. Consequently, microtubules have been a key target for the development of anticancer drugs.

Noscapine binds to tubulin, modulating microtubule dynamics and leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][2] Unlike many other microtubule-targeting agents, noscapine does not significantly alter the total microtubule polymer mass at concentrations that induce mitotic arrest.[1] This unique property contributes to its favorable safety profile, with minimal toxicity to normal tissues.[3]

Interaction with Tubulin and Microtubules

Binding Site on Tubulin

Noscapine binds to tubulin at a site distinct from the taxane (B156437) and vinca alkaloid binding sites.[1] Structural studies have revealed that noscapine and its more potent analogs, such as 7A-aminonoscapine, bind to the colchicine (B1669291) site on β-tubulin.[4][5] The binding of noscapine is thought to induce a conformational change in the tubulin dimer.[6] It is proposed that the anticancer activity of noscapine may arise from a bioactive metabolite that binds to the colchicine site of tubulin to induce mitotic arrest.[4]

Effect on Microtubule Dynamics

The primary mechanism by which noscapine exerts its cellular effects is through the attenuation of microtubule dynamics. Rather than causing significant polymerization or depolymerization, noscapine increases the amount of time that microtubules spend in a "paused" state, where they are neither growing nor shortening.[1][7][8] This suppression of dynamic instability disrupts the delicate balance required for proper mitotic spindle function.

Quantitative Data

Tubulin Binding Affinity

The binding affinity of noscapine and its derivatives to tubulin has been determined using various biophysical techniques.

| Compound | Dissociation Constant (Kd) (µM) | Method | Reference |

| Noscapine | 144 ± 1.0 | Fluorescence Quenching | [5] |

| N-(3-bromobenzyl)noscapine (6f) | 38 ± 4.0 | Fluorescence Quenching | [5] |

| 9-bromonoscapine (EM011) | 54 ± 9.1 | Fluorescence Quenching | [5] |

Effect on Microtubule Dynamic Instability

The effect of noscapine on the dynamic instability of microtubules has been quantified by measuring various parameters.

| Parameter | Control | 25 µM Noscapine | 250 µM Noscapine | Reference |

| Growth Rate (µm/min) | 7.2 ± 0.5 | 6.9 ± 0.4 | 6.8 ± 0.6 | [7][8] |

| Shortening Rate (µm/min) | 11.8 ± 0.9 | 9.4 ± 0.7 | 9.2 ± 0.8 | [7][8] |

| Catastrophe Frequency (events/s) | 0.018 ± 0.002 | 0.015 ± 0.002 | 0.011 ± 0.002 | [7][8] |

| Rescue Frequency (events/s) | 0.025 ± 0.003 | 0.021 ± 0.003 | 0.019 ± 0.003 | [7][8] |

| Time in Pause (%) | 25 ± 4 | 38.5 ± 5 | 61 ± 6 | [7][8] |

| Dynamicity (µm/s) | 0.23 ± 0.02 | 0.17 ± 0.02 | 0.12 ± 0.02 | [7][8] |

In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) of noscapine and its analogs has been determined in various human cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| A549 | Lung Cancer | Noscapine | 73 | [6] |

| A549 | Lung Cancer | Noscapine-tryptophan | 32 | [6] |

| H460 | Non-small cell lung cancer | Noscapine | 34.7 ± 2.5 | [3] |

| MCF-7 | Breast Cancer | Noscapine | 29 | [9][10] |

| MCF-7 | Breast Cancer | 9-(N-arylmethylamino) noscapine (13a) | 37.2 | [11] |

| MCF-7 | Breast Cancer | 9-(N-arylmethylamino) noscapine (13b) | 30.9 | [11] |

| MCF-7 | Breast Cancer | 9-(N-arylmethylamino) noscapine (13c) | 19.4 | [11] |

| MDA-MB-231 | Breast Cancer | Noscapine | 69 | [9][10] |

| MDA-MB-231 | Breast Cancer | 9-(N-arylmethylamino) noscapine (13a) | 47.3 | [11] |

| MDA-MB-231 | Breast Cancer | 9-(N-arylmethylamino) noscapine (13b) | 33.7 | [11] |

| MDA-MB-231 | Breast Cancer | 9-(N-arylmethylamino) noscapine (13c) | 24.1 | [11] |

| U87 | Glioblastoma | Noscapine | 46.8 | [12] |

| U87 | Glioblastoma | 9-hydroxy methyl noscapine | 4.6 | [12] |

| U87 | Glioblastoma | 9-carbaldehyde oxime noscapine | 8.2 | [12] |

Cellular Consequences

Mitotic Arrest

The suppression of microtubule dynamics by noscapine leads to defects in the mitotic spindle, activating the spindle assembly checkpoint (SAC).[13][14] This results in a prolonged arrest of cells in the G2/M phase of the cell cycle.[2][5][11]

References

- 1. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In silico analysis of noscapine compounds as anti-tumor agents targeting the tubulin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis of Noscapine Activation for Tubulin Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational design, synthesis, and biological evaluation of third generation α-noscapine analogues as potent tubulin binding anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. abis-files.ksbu.edu.tr [abis-files.ksbu.edu.tr]

- 10. Cytotoxic, anti-proliferative and apoptotic effects of noscapine on human estrogen receptor positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of 9-(N-arylmethylamino) congeners of noscapine: the microtubule targeting drugs for the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Noscapine hydrochloride disrupts the mitotic spindle in mammalian cells and induces aneuploidy as well as polyploidy in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Unweaving the mitotic spindle: A focus on Aurora kinase inhibitors in lung cancer [frontiersin.org]

The Origin of Noscapine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine (B1679977) hydrochloride is the salt form of noscapine, a phthalideisoquinoline alkaloid naturally occurring in the opium poppy (Papaver somniferum). Historically recognized for its antitussive (cough-suppressing) properties without the addictive effects of other opioids, noscapine has garnered significant recent interest for its potential as a non-toxic, microtubule-modulating anticancer agent. This technical guide provides an in-depth exploration of the multifaceted origins of noscapine, tracing its journey from historical discovery and isolation to its complex biosynthesis in the poppy plant and its modern chemical and pharmacological significance. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to serve as a comprehensive resource for the scientific community.

Historical Discovery and Natural Origin

Noscapine's story begins in the early 19th century with the burgeoning field of alkaloid chemistry.

-

1803: French pharmacist Jean-François Derosne was the first to isolate a crystalline salt from opium, which he named "narceine." This substance was later understood to be a mixture containing noscapine.[1][2]

-

1817: Professor Pierre-Jean Robiquet of the Paris École de Pharmacie successfully purified noscapine from Derosne's salt, and he is widely credited with its discovery.[1][3]

-

1831: Robiquet further demonstrated that this compound, then called "narcotine," was chemically distinct from morphine.[2]

-

1930: The potent antitussive activity of noscapine was discovered, establishing its first major clinical application.[1][3]

The primary natural source of noscapine is the latex of the opium poppy, Papaver somniferum, where it constitutes 4-12% of the alkaloid content.[3] It is also found in other plants of the Papaveraceae family. Unlike many other opium alkaloids, noscapine does not produce significant analgesic, sedative, or euphoric effects, rendering it non-addictive.[2][3]

Chemical Origin: Structure and Properties

Noscapine is a benzylisoquinoline alkaloid belonging to the phthalideisoquinoline structural subgroup. The hydrochloride salt is the preferred form for pharmaceutical applications due to its enhanced water solubility.

Table 1: Physicochemical Properties of Noscapine and Noscapine Hydrochloride

| Property | Noscapine (Free Base) | This compound | Reference(s) |

| Molecular Formula | C₂₂H₂₃NO₇ | C₂₂H₂₃NO₇ · HCl | [4] |

| Molecular Weight | 413.42 g/mol | 449.88 g/mol | [4] |

| Appearance | White, odorless, bitter crystalline powder | Colorless or white crystalline powder | [4] |

| Melting Point | 176°C | (Varies, as hydrate) | [4] |

| Solubility in Water | Almost insoluble (0.181 mg/mL) | Freely soluble (~750 mg/mL) | [4] |

| Solubility in Ethanol | Slightly soluble | Soluble (~750 g/ml with water) | [4][5] |

| Other Solubilities | Soluble in benzene, acetone, vegetable oils | Freely soluble in acetic acid | [3][4] |

Synthesis of this compound from Noscapine Base

The conversion of the water-insoluble noscapine free base to its hydrochloride salt is a standard acid-base reaction. While total chemical synthesis of noscapine is possible, it is not commercially viable compared to extraction from natural sources.[4]

Experimental Protocol: Preparation of this compound

This protocol describes a general laboratory method for the salt formation.

Objective: To convert noscapine free base into its water-soluble hydrochloride salt.

Materials:

-

Noscapine free base

-

Anhydrous solvent (e.g., acetone, ethanol, or ethyl acetate)

-

Concentrated hydrochloric acid (HCl) or anhydrous HCl gas

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Methodology:

-

Dissolution: Dissolve a known quantity of noscapine free base in a minimal amount of a suitable anhydrous solvent (e.g., acetone) with stirring. The solution should be clear.

-

Acidification: Slowly add a slight molar excess of concentrated hydrochloric acid dropwise to the stirring solution. Alternatively, bubble anhydrous HCl gas through the solution. The hydrochloride salt is less soluble in the organic solvent and will begin to precipitate.

-

Precipitation and Crystallization: Continue stirring for a period (e.g., 1-2 hours) at room temperature or below (e.g., in an ice bath) to ensure complete precipitation. The formation of a white crystalline solid should be observed.

-

Isolation: Collect the precipitated this compound by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess HCl.

-

Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent. The final product is this compound, typically as a monohydrate if aqueous HCl or atmospheric moisture is present.[6]

Biosynthetic Origin in Papaver somniferum

The biosynthesis of noscapine is a complex, multi-step enzymatic pathway that begins with the primary metabolite (S)-reticuline. The elucidation of this pathway was significantly advanced by the discovery of a 10-gene cluster in the opium poppy genome.[2]

The key steps and enzymes in the pathway are:

-

(S)-reticuline is converted to (S)-scoulerine by the berberine (B55584) bridge enzyme (BBE).

-

(S)-scoulerine is 9-O-methylated to form tetrahydrocolumbamine by P. somniferum O-methyltransferase 1 (PSMT1).

-

A series of enzymatic steps convert tetrahydrocolumbamine to (S)-N-methylcanadine .

-

CYP82Y1 , a cytochrome P450 enzyme, hydroxylates (S)-N-methylcanadine at the C1 position to form 1-hydroxy-N-methylcanadine . This is a critical gateway step into the noscapine pathway.[7]

-

A sequence of reactions catalyzed by enzymes from the gene cluster, including hydroxylases (CYP82X2 , CYP82X1 ), an acetyltransferase (AT1 ), a carboxylesterase (CXE1 ), and an O-methyltransferase (OMT ), transforms 1-hydroxy-N-methylcanadine into narcotine hemiacetal .[8]

-

Finally, noscapine synthase (NOS) , a short-chain dehydrogenase/reductase, oxidizes the hemiacetal to the stable lactone, forming noscapine .[1]

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cbijournal.com [cbijournal.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. EP3033347B1 - Methods for making noscapine and synthesis intermediates thereof - Google Patents [patents.google.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. broadpharm.com [broadpharm.com]

The Anticancer Properties of Noscapine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Noscapine (B1679977), a benzylisoquinoline alkaloid traditionally used as an antitussive agent, has emerged as a promising candidate in oncology.[1][2] Unlike other microtubule-targeting agents, Noscapine hydrochloride exhibits a unique mechanism of action with a favorable safety profile, making it an attractive molecule for further development. This document provides a comprehensive technical overview of the anticancer properties of this compound, including its mechanism of action, preclinical efficacy, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support researchers in the field.

Mechanism of Action

This compound's primary anticancer effect stems from its interaction with tubulin, the fundamental protein component of microtubules.[3][4]

2.1 Microtubule Dynamics Modulation: Unlike taxanes and vinca (B1221190) alkaloids, which cause significant microtubule polymerization or depolymerization, Noscapine subtly alters microtubule dynamics.[1][5] It binds to tubulin, but does not significantly change the overall polymer mass.[1][6] Instead, it increases the time microtubules spend in a paused state, dampening their dynamic instability.[5][7] This subtle interference is sufficient to disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[8]

2.2 Cell Cycle Arrest: The disruption of mitotic spindle formation activates the mitotic checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][6][9] This arrest prevents cancer cells from completing cell division, ultimately inhibiting their proliferation.[1]

2.3 Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis, in cancer cells.[1][3] Noscapine-induced apoptosis is mediated through the intrinsic, or mitochondrial, pathway.[1][4] This involves the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins.[6]

Signaling Pathways Modulated by this compound

This compound influences several key signaling pathways involved in cancer cell survival and proliferation.

3.1 p53-Dependent Pathway: In cancer cells with wild-type p53, Noscapine treatment leads to an accumulation of the p53 tumor suppressor protein.[9] This, in turn, upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, shifting the balance towards apoptosis.[1][9][10] The increased Bax/Bcl-2 ratio is a key indicator of mitochondrial-mediated apoptosis.[10][11]

3.2 JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is activated in response to Noscapine-induced microtubule stress.[6][9] JNK can phosphorylate and activate transcription factors like c-Jun, which in turn can influence the expression of genes involved in apoptosis.[6]

3.3 NF-κB Pathway: Noscapine has been shown to inhibit the activation of the NF-κB signaling pathway.[2][6] NF-κB is a transcription factor that promotes the expression of genes involved in cell survival, proliferation, and angiogenesis.[2] By suppressing NF-κB, Noscapine can sensitize cancer cells to apoptosis.[6]

3.4 PI3K/Akt/mTOR Pathway: In some cancer models, Noscapine has been observed to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.[1][4] Noscapine can induce the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway, leading to reduced cell survival.[4]

Caption: Signaling Pathways Modulated by this compound.

Quantitative Preclinical Data

The anticancer efficacy of this compound has been demonstrated in numerous preclinical studies across various cancer types.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| H460 | Non-Small Cell Lung | 34.7 ± 2.5 | [10] |

| A549 | Lung | 73 | [12] |

| MCF-7 | Breast | 42.3 | [10] |

| MDA-MB-231 | Breast | ~20 (Increased Bax/Bcl-2 ratio) | [6] |

| PC-3 | Prostate | ~50 | [1] |

| SKOV3/DDP | Cisplatin-Resistant Ovarian | (Effective in combination) | [2] |

| HT29/5FU | 5-FU-Resistant Colon | (Induces apoptosis) | [1] |

| LoVo/5FU | 5-FU-Resistant Colon | (Induces apoptosis) | [1] |

| Neuroblastoma lines | Neuroblastoma | 21 - 101 | [6] |

Table 2: In Vivo Antitumor Activity of this compound

| Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition | Citation |

| H460 Xenograft | Athymic Nu/nu Mice | 300 mg/kg/day (oral) | 49% reduction in tumor volume | [10] |

| H460 Xenograft | Athymic Nu/nu Mice | 450 mg/kg/day (oral) | 65% reduction in tumor volume | [10][13] |

| H460 Xenograft | Athymic Nu/nu Mice | 550 mg/kg/day (oral) | 86% reduction in tumor volume | [10][13] |

| PC3 Xenograft | Immunodeficient Mice | 300 mg/kg/day (oral) | 57% reduction in tumor weight | [14] |

| MDA-MB-231 Xenograft | Nude Mice | (Oral administration) | Reduction in tumor volume | [6] |

| Murine Breast Tumors | Mice | (Not specified) | 80% regression | [11] |

Table 3: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Effect | Quantitative Data | Citation |

| H460 | Apoptosis (TUNEL Assay) | 32% TUNEL-positive at 30 µM | [10] |

| H460 | Apoptosis (TUNEL Assay) | 57% TUNEL-positive at 40 µM | [10] |

| Human Colon Cancer | Cell Cycle Arrest | G2/M phase arrest | [6] |

| MCF-7 | Bax/Bcl-2 Ratio | Increased from 0.71 to 1.08 at 30 µM | [6] |

| MDA-MB-231 | Bax/Bcl-2 Ratio | Increased from 0.99 to 3.64 at 20 µM | [6] |

Detailed Experimental Protocols

5.1 In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include untreated control wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

5.2 Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis using flow cytometry.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

5.3 Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution by flow cytometry.

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

5.4 Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins.

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent due to its unique mechanism of action on microtubule dynamics, its ability to induce cell cycle arrest and apoptosis, and its favorable safety profile. The preclinical data strongly support its efficacy in a variety of cancer models, including those resistant to conventional chemotherapies.

Future research should focus on:

-

Clinical Trials: Further progression of ongoing and initiation of new clinical trials to establish the safety and efficacy of this compound in cancer patients.[3][10]

-

Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents and targeted therapies.[1][2]

-

Derivative Development: Synthesizing and evaluating Noscapine analogs with enhanced potency and improved pharmacokinetic properties.[1][12]

-

Biomarker Identification: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

The continued exploration of this compound and its derivatives holds promise for the development of novel and less toxic cancer therapies.

References

- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Potential Role of Noscapine in Cancer Treatment - Vonage Pharma [vonagepharma.com]

- 4. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Noscapine and Apoptosis in Breast and Other Cancers [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Noscapine? [synapse.patsnap.com]

- 9. p53 and p21 Determine the Sensitivity of Noscapine-Induced Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Impact of Noscapine Hydrochloride on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine (B1679977) hydrochloride, a non-addictive phthalideisoquinoline alkaloid derived from opium, has emerged as a promising anti-cancer agent due to its ability to disrupt cell cycle progression and induce apoptosis in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying noscapine's effects on the cell cycle, with a focus on its interaction with microtubules and key signaling pathways. This document offers detailed experimental protocols for assays relevant to studying these effects and presents quantitative data in a structured format to facilitate comparison and further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of the complex biological processes involved.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this cycle is a hallmark of cancer, making it a critical target for therapeutic intervention. Noscapine has been shown to interfere with the cell cycle, primarily by arresting cells in the G2/M phase.[1][2] This effect is largely attributed to its interaction with tubulin, a key component of microtubules.[1][3] Unlike other microtubule-targeting agents such as taxanes and vinca (B1221190) alkaloids, noscapine modulates microtubule dynamics without significantly altering the total polymer mass, resulting in a mitotic block that leads to apoptosis.[3][4] Beyond its direct effects on microtubules, noscapine has also been shown to modulate critical signaling pathways implicated in cell survival and proliferation, including the NF-κB and PI3K/Akt/mTOR pathways.[5] This guide will explore these mechanisms in detail, providing the necessary technical information for researchers in the field of oncology drug development.

Data Presentation: The Anti-proliferative and Cell Cycle Arresting Effects of Noscapine

The following tables summarize the quantitative data on the inhibitory concentrations (IC50) of noscapine and its analogs in various cancer cell lines, as well as the extent of G2/M phase cell cycle arrest induced by noscapine treatment.

Table 1: IC50 Values of Noscapine and its Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| Noscapine | A549 | Lung Cancer | 73 | [6] |

| Noscapine-tryptophan conjugate | A549 | Lung Cancer | 32 | [6] |

| Noscapine | MCF-7 | Breast Cancer | 29 - 45.8 | [7][8] |

| Noscapine | MDA-MB-231 | Breast Cancer | 36 - 69 | [7][8] |

| 9-N-arylmethylamino noscapine derivatives | MCF-7 | Breast Cancer | 19.4 - 37.2 | [7] |

| 9-N-arylmethylamino noscapine derivatives | MDA-MB-231 | Breast Cancer | 24.1 - 47.3 | [7] |

| Noscapine | HeLa | Cervical Cancer | 45.8 - 59.3 | [7] |

| 9-ethynyl noscapine | HeLa | Cervical Cancer | Not specified, but showed good activity | [2] |

| Noscapine | K562 | Chronic Myeloid Leukemia | Not specified, but induced apoptosis | |

| Noscapine | U266 | Multiple Myeloma | Not specified, but inhibited NF-κB | |

| Noscapine | DU145 | Prostate Cancer | Not specified, but inhibited NF-κB | |

| Noscapine | HT29/5-FU | Colon Cancer | Not specified, but induced apoptosis | [5] |

| Noscapine | LoVo/5-FU | Colon Cancer | Not specified, but induced apoptosis | [5] |

| Noscapine | SK-SY5Y | Neuroblastoma | Not specified, but caused G2/M arrest | [9] |

| Noscapine | B16LS9 | Melanoma | Not specified, but inhibited tumor volume | [10] |

Table 2: Quantitative Analysis of Noscapine-Induced G2/M Phase Arrest

| Cell Line | Treatment | Duration (hrs) | % of Cells in G2/M Phase | Citation(s) |

| SK-SY5Y | Noscapine | 12 | ~67% | [9] |

| SK-SY5Y | Noscapine | 48 | ~48% | [9] |

| HeLa | 9-ethynyl noscapine | Not specified | Increased G2/M population | [2] |

| Breast Cancer Cell Lines | 9-N-arylmethylamino noscapine derivatives | Not specified | G2/M phase arrest | [7] |

Core Mechanisms of Action

Interaction with Tubulin and Disruption of Microtubule Dynamics

Noscapine's primary mechanism of action involves its binding to tubulin, the fundamental protein subunit of microtubules.[3] This interaction alters the conformation of tubulin and disrupts the dynamic instability of microtubules, which is crucial for the proper formation and function of the mitotic spindle during cell division.[1][3] This disruption leads to a prolonged mitotic arrest, activating the spindle assembly checkpoint and ultimately triggering apoptosis.[3][4]

Caption: Noscapine's interaction with tubulin disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in cancer cell survival, proliferation, and inflammation. Noscapine has been shown to suppress both constitutive and inducible NF-κB activation. It achieves this by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation, such as cyclin D1.

Caption: Noscapine inhibits the NF-κB signaling pathway by preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Regulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling cascade that promotes cell growth, proliferation, and survival. Noscapine has been found to induce apoptosis in human colon cancer cells by regulating this pathway.[5] It upregulates the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[5] Increased PTEN activity leads to the dephosphorylation of PIP3, thereby inhibiting the activation of Akt and its downstream effector mTOR.[5] This inhibition contributes to the suppression of cell growth and the induction of apoptosis.

Caption: Noscapine modulates the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of noscapine on cell cycle progression.

Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining

This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubation: Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.

-

Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

-

Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Western Blotting for Cell Cycle Regulatory Proteins (e.g., Cyclin B1, CDK1)

This protocol is for the detection and quantification of key proteins involved in the G2/M transition.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

In Vitro Tubulin Polymerization Assay

This spectrophotometric assay measures the effect of noscapine on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>97% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP (100 mM stock)

-

This compound

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Reagent Preparation: Prepare a 2X stock of tubulin in polymerization buffer. Prepare serial dilutions of noscapine.

-

Reaction Setup: In a 96-well plate on ice, add the noscapine dilutions or vehicle control.

-

Initiation of Polymerization: Add the 2X tubulin stock and GTP (final concentration 1 mM) to each well.

-

Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance as a function of time. A decrease in the rate and extent of the absorbance increase in the presence of noscapine indicates inhibition of tubulin polymerization.

Conclusion

This compound presents a multi-faceted approach to inhibiting cancer cell proliferation by targeting the cell cycle at the G2/M phase. Its unique mechanism of modulating microtubule dynamics, coupled with its ability to interfere with key pro-survival signaling pathways like NF-κB and PI3K/Akt/mTOR, underscores its potential as a valuable therapeutic agent. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further investigate and harness the anti-cancer properties of noscapine and its derivatives. The continued exploration of its molecular interactions and the development of more potent analogs will be crucial in translating the promise of noscapine into effective clinical applications for a range of malignancies.

References

- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]

- 8. abis-files.ksbu.edu.tr [abis-files.ksbu.edu.tr]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. ucl.ac.uk [ucl.ac.uk]

The Anti-Inflammatory Effects of Noscapine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine (B1679977) hydrochloride, a benzylisoquinoline alkaloid traditionally used as an antitussive agent, has garnered significant attention for its potential therapeutic applications, including its anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of noscapine hydrochloride's anti-inflammatory effects, focusing on its core mechanisms of action, relevant signaling pathways, and supporting experimental evidence. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The limitations of current anti-inflammatory therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, necessitate the exploration of novel therapeutic agents with improved efficacy and safety profiles. This compound has emerged as a promising candidate due to its demonstrated ability to modulate key inflammatory pathways with a favorable safety profile.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism underlying the anti-inflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a master regulator of inflammation, controlling the expression of a vast array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

This compound exerts its inhibitory effect on the NF-κB pathway through the following key actions:

-

Inhibition of IκB Kinase (IKK) Activity: Noscapine suppresses the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating the inhibitory protein IκBα.[2]

-

Prevention of IκBα Phosphorylation and Degradation: By inhibiting IKK, noscapine prevents the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.[2]

-

Inhibition of p65 Phosphorylation and Nuclear Translocation: The stabilization of IκBα sequesters the NF-κB p65 subunit in the cytoplasm, preventing its phosphorylation and translocation to the nucleus.[2]

-

Suppression of NF-κB-Dependent Gene Expression: By blocking the nuclear translocation of p65, this compound effectively inhibits the transcription of NF-κB target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[2][3]

Signaling Pathway Diagram

References

- 1. This compound (benzyl-isoquinoline alkaloid) effectively prevents protein denaturation through reduction of IL-6, NF-kB, COX-2, Prostaglandin-E2 in rheumatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (benzyl-isoquinoline alkaloid) effectively prevents protein denaturation through reduction of IL-6, NF-kB, COX-2, Prostaglandin-E2 in rheumatic rats - PMC [pmc.ncbi.nlm.nih.gov]

Sigma Receptor Agonism of Noscapine: A Technical Overview for Drug Development Professionals

An In-depth Technical Guide

Introduction

Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from opium, has long been utilized as an antitussive agent.[1] In recent years, its potential as an anticancer therapeutic has garnered significant attention.[2][3][4] The primary mechanism underlying its antineoplastic activity is the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][5] Beyond its effects on the cytoskeleton, noscapine has also been identified as a sigma receptor agonist.[2][6] This technical guide provides a comprehensive overview of the sigma receptor agonist activity of noscapine, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating associated signaling pathways. The objective is to furnish researchers, scientists, and drug development professionals with a thorough understanding of this facet of noscapine's pharmacology.

Quantitative Data Summary

While the primary anticancer mechanism of noscapine is attributed to its interaction with tubulin, its activity at sigma receptors is an area of ongoing investigation. The following tables summarize the available quantitative data regarding the cytotoxic and antiproliferative effects of noscapine on various cancer cell lines. It is important to note that direct binding affinity data (Ki values) for noscapine at sigma-1 and sigma-2 receptors are not prominently available in the current literature.

Table 1: In Vitro Cytotoxicity of Noscapine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| H460 | Non-Small Cell Lung Cancer | 34.7 ± 2.5 | 72 | [7] |

| MCF-7 | Breast Cancer | 45.8 | Not Specified | [8] |

| MDA-MB-231 | Breast Cancer | 59.3 | Not Specified | [8] |

| HepG2 | Hepatocellular Carcinoma | Dose-dependent | Not Specified | [9] |

| Huh7 | Hepatocellular Carcinoma | Dose-dependent | Not Specified | [9] |

| KB-1 | Oral Cancer | 40.49 ± 4.67 | 24 | [10] |

| KB-1 | Oral Cancer | 38.03 ± 5.83 | 48 | [10] |

Table 2: In Vivo Antitumor Activity of Noscapine

| Cancer Type | Animal Model | Dosage | Route | Tumor Volume Reduction | Reference |

| Non-Small Cell Lung Cancer (H460 xenograft) | Athymic Nu/nu mice | 300 mg/kg/day | Oral | 49% | [7] |

| Non-Small Cell Lung Cancer (H460 xenograft) | Athymic Nu/nu mice | 450 mg/kg/day | Oral | 65% | [7] |

| Non-Small Cell Lung Cancer (H460 xenograft) | Athymic Nu/nu mice | 550 mg/kg/day | Oral | 86% | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments relevant to assessing the sigma receptor activity of compounds like noscapine.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This assay is employed to determine the binding affinity of a test compound for sigma receptors.

-

Objective: To quantify the binding affinity (Ki) of noscapine for sigma-1 and sigma-2 receptors.

-

Materials:

-

Cell membranes expressing sigma-1 or sigma-2 receptors (e.g., from guinea pig brain or specific cell lines).

-

Radioligand for sigma-1 (e.g., [³H]-(+)-pentazocine).

-

Radioligand for sigma-2 (e.g., [³H]-DTG with a sigma-1 masking agent like (+)-pentazocine).

-

Test compound (noscapine) at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Cell Viability/Cytotoxicity Assay

These assays are used to assess the effect of a compound on cell survival and proliferation.

-

Objective: To determine the cytotoxic effects of noscapine on cancer cell lines.

-

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

Test compound (noscapine) at various concentrations.

-

Reagents for viability assessment (e.g., MTT, crystal violet).

-

Microplate reader.

-

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of noscapine.

-

Incubate for a specified period (e.g., 24, 48, 72 hours).

-

Add the viability reagent (e.g., MTT) and incubate as required.

-

Solubilize the formazan (B1609692) crystals (for MTT) and measure the absorbance using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[7]

-

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

-

Objective: To assess the in vivo antitumor activity of noscapine.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude mice).

-

Human cancer cells for xenograft implantation.

-

Test compound (noscapine) formulated for administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject human cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment and control groups.

-

Administer noscapine (e.g., orally) to the treatment group at a predetermined dose and schedule.[7]

-

Measure the tumor dimensions with calipers at regular intervals.

-

Calculate the tumor volume and assess the percentage of tumor growth inhibition compared to the control group.[7]

-

Monitor the animals for any signs of toxicity.

-

Signaling Pathways and Mechanisms of Action

The anticancer effects of noscapine are multifaceted. While its interaction with microtubules is well-documented, its sigma receptor agonism may contribute to its therapeutic profile, particularly in the context of neuroprotection and cardioprotection.[2][6]

Primary Anticancer Mechanism: Microtubule Disruption

The predominant mechanism of noscapine's anticancer activity involves its binding to tubulin, which leads to an alteration of microtubule dynamics.[2][5] This interference with the normal function of microtubules results in a G2/M phase cell cycle arrest and ultimately triggers apoptosis.[2]

Caption: Noscapine's primary anticancer mechanism of action.

Sigma-1 Receptor-Mediated Signaling

In non-cancer contexts, such as neuroprotection and cardioprotection, noscapine's activation of the sigma-1 receptor has been shown to modulate downstream signaling pathways. This includes the regulation of nitric oxide (NO) levels and the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[2] The cytoprotective effects in cardiac cells have been shown to be hindered by the presence of a sigma-1 receptor antagonist.[2]

Caption: Sigma-1 receptor-mediated cardioprotective signaling.

Potential Involvement of NF-κB and JNK Pathways in Anticancer Effects

Some studies suggest that noscapine's anticancer effects may also involve the modulation of other signaling pathways, such as the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[3][11] Noscapine has been shown to suppress NF-κB activation, which is a key regulator of inflammation, cell survival, and proliferation.[11] Additionally, in some cancer cell lines, noscapine-induced apoptosis is associated with the activation of the JNK pathway.[3] However, a direct and definitive link between these effects and sigma receptor agonism in the context of cancer remains to be fully elucidated.

Caption: A generalized experimental workflow for noscapine.

Conclusion

Noscapine is a promising anticancer agent with a well-established mechanism of action involving the disruption of microtubule dynamics. Its activity as a sigma receptor agonist is also recognized, with clear evidence for its role in neuroprotective and cardioprotective signaling pathways. While the direct contribution of sigma receptor agonism to noscapine's anticancer effects is not yet fully defined and requires further investigation, it represents a potential area for future research and drug development. A deeper understanding of the interplay between its effects on microtubules and sigma receptors could unveil novel therapeutic strategies and enhance its clinical utility in oncology. This guide provides a foundational understanding for professionals in the field to build upon as research into this multifaceted compound continues.

References

- 1. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Noscapine and Apoptosis in Breast and Other Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of 9-(N-arylmethylamino) congeners of noscapine: the microtubule targeting drugs for the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Noscapine inhibits human hepatocellular carcinoma growth through inducing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Noscapine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine hydrochloride, the salt form of the phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long history of use as an antitussive agent.[1] Emerging research has unveiled its potential as a multifaceted therapeutic agent with significant anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for the determination of its properties and the investigation of its mechanisms of action are presented, alongside visual representations of its signaling pathways and experimental workflows to support further research and development.

Chemical Structure and Identification

This compound is the hydrochloride salt of Noscapine. The chemical structure is characterized by a phthalideisoquinoline backbone.

Chemical Structure of this compound

References

A Researcher's Guide to Noscapine: Hydrochloride Salt vs. Base Form

An In-depth Technical Guide for Drug Development and Scientific Research

Noscapine (B1679977), a benzylisoquinoline alkaloid derived from the opium poppy, has long been utilized as an antitussive agent.[1][2] More recently, its potential as a non-toxic, microtubule-binding anticancer agent has garnered significant interest within the research community, leading to its investigation in various cancer models and clinical trials.[1][3] Unlike traditional opioids, noscapine lacks sedative or euphoric effects, making it an attractive therapeutic candidate.[4] Researchers frequently face a critical decision at the outset of their experimental design: whether to use the noscapine base or its hydrochloride salt.

This technical guide provides a comprehensive comparison of noscapine hydrochloride and noscapine base, focusing on the physicochemical, pharmacokinetic, and experimental considerations essential for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental methodologies, and clear visual aids, this document aims to equip scientists with the necessary information to make an informed choice for their specific research applications.

Physicochemical Properties: The Core Distinction

The most significant difference between the two forms of noscapine lies in their physicochemical properties, particularly solubility, which dictates their handling and application in experimental settings. This compound is the salt form, created by reacting the weakly basic noscapine molecule with hydrochloric acid. This conversion dramatically enhances its polarity and, consequently, its aqueous solubility.

The table below summarizes the key physicochemical properties of both forms.

| Property | Noscapine Base | This compound |

| Molecular Formula | C₂₂H₂₃NO₇[1][4] | C₂₂H₂₃NO₇·HCl (Anhydrous)[5] |

| Molecular Weight | 413.42 g/mol [1][4] | 449.88 g/mol (Anhydrous)[5][6] |

| Appearance | White crystalline powder[1][5][7] | Colorless or white crystalline powder[5][8] |

| Melting Point | 176 °C[1][9] | ~200-223 °C (with decomposition)[8][10] |

| Water Solubility | Almost insoluble (0.181 mg/mL)[1] | Freely soluble[1][5][8][10] |

| Ethanol Solubility | Slightly soluble[1][5] | Freely soluble[1][10] |

| Other Solubilities | Soluble in benzene (B151609) and acetone[1][9] | Soluble in methanol; practically insoluble in diethyl ether[5][9] |

| Stability | The lactone ring is unstable in basic media[4] | Aqueous solutions are slightly acidic; the base may precipitate if the solution becomes alkaline[8][10] |

Key Takeaway: The superior water solubility of This compound makes it the default choice for most in vitro experiments that require the preparation of stock solutions in aqueous buffers or cell culture media.[1] The base form's lipophilicity and solubility in vegetable oils may be advantageous for specific lipid-based formulations for in vivo delivery.[1]

Pharmacokinetics and Bioavailability

While the salt form offers faster absorption, the overall bioavailability of noscapine is moderate and can be significantly influenced by the formulation.

| Parameter | Finding |

| Oral Bioavailability | Approximately 30-31.5% in mice.[3][4] |

| Absorption | This compound solution shows faster absorption and a higher peak concentration compared to noscapine embonate suspensions.[11] Oral administration of 50 mg noscapine in humans results in rapid absorption, with a plasma concentration of 182 ng/mL one hour after administration.[1] |

| Tmax (Time to Peak) | Less than 15 minutes for a 50 mg/kg oral dose in mice.[12] |

| Half-life (t₁/₂) | Short, approximately 1.5–4 hours in humans.[1][4] |

| Distribution | Noscapine is lipophilic and can cross the blood-brain barrier.[1] |

| Comparative Bioavailability | A study found that noscapine base administered in lozenges had a significantly higher bioavailability than this compound given as a mixture, highlighting the crucial role of the delivery vehicle.[13] |

Key Takeaway: For in vivo studies, both forms can be used. This compound is easily dissolved in water for oral gavage or intravenous injection.[3][14] However, achieving sustained plasma levels can be challenging due to its short half-life, necessitating frequent administration or the development of sustained-release formulations.[14][15]

Experimental Protocols and Considerations

The choice between this compound and base directly impacts protocol design, particularly for stock solution preparation.

In Vitro Experimental Protocols

For cell-based assays, This compound is strongly recommended due to its high solubility in water and polar solvents like ethanol, which are compatible with cell culture media.

Methodology: Cell Viability (MTT) Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile, deionized water or DMSO. Filter-sterilize the solution using a 0.22 µm syringe filter. Store aliquots at -20°C.

-

Cell Seeding: Plate cancer cells (e.g., H460 non-small cell lung cancer, MDA-MB-231 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

-

Treatment: The following day, treat the cells with serial dilutions of this compound (e.g., 0, 10, 25, 50, 100 µM) in fresh culture medium.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization and Reading: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader. The results can be used to calculate the IC₅₀ value.[16]

In Vivo Experimental Protocols

High doses of noscapine are often required to observe anti-tumor effects in vivo.[1]

Methodology: Murine Xenograft Tumor Model

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or BALB/c mice).[3][17]

-

Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1 x 10⁶ 4T1 murine breast cancer cells) into the flank of each mouse.[17]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²).

-

Drug Preparation & Administration: Prepare noscapine for administration. For this compound, it can be dissolved in sterile water or saline. For noscapine base, a suspension may be made using a vehicle like 0.5% carboxymethylcellulose.

-

Treatment Regimen: Administer noscapine orally (e.g., via gavage) or intraperitoneally at a dose of 300-550 mg/kg/day.[3] The control group should receive the vehicle alone. Treatment typically continues for several weeks (e.g., 17-28 days).[3][17]

Mechanism of Action and Signaling Pathways

Noscapine exerts its anticancer effects primarily by modulating microtubule dynamics, which arrests the cell cycle and triggers programmed cell death.[2][3] Unlike taxanes or vinca (B1221190) alkaloids, it does not significantly alter the total polymer mass of microtubules but rather dampens their dynamic instability.[3][6]

Key Signaling Pathways:

-

Microtubule Dynamics and Apoptosis: Noscapine binds to tubulin, disrupting microtubule assembly.[2][6] This leads to a prolonged pause state in microtubule dynamics, causing cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[2][3]

-

NF-κB Pathway Inhibition: Noscapine has been shown to suppress the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[18] It achieves this by inhibiting IκB kinase (IKK), which prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[18]

-

Anti-Angiogenic Effects: Studies have shown that noscapine can downregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), which are critical for the formation of new blood vessels that supply tumors.[1]

Summary and Recommendations

The selection between this compound and noscapine base is primarily dictated by the experimental context, with solubility being the deciding factor.

-

For in vitro research , including cell culture experiments, enzyme assays, and any study requiring an aqueous solution, This compound is the unequivocal choice due to its high water solubility.

-

For in vivo research , the decision is more nuanced. This compound is suitable for creating simple aqueous solutions for oral gavage or injection. Noscapine Base may be considered for specialized, non-aqueous, or lipid-based formulations aimed at altering pharmacokinetics or achieving sustained release.

The following flowchart provides a simple decision-making tool for researchers.

References

- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Noscapine? [synapse.patsnap.com]

- 3. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noscapine - Wikipedia [en.wikipedia.org]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. This compound | C22H24ClNO7 | CID 9933439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Noscapine Base API – High Purity, Pharmaceutical Grade - Vonage Pharma [vonagepharma.com]

- 8. This compound | 912-60-7 [chemicalbook.com]

- 9. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound Hydrate - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]

- 11. Comparative bioavailability and pharmacokinetics of noscapine hydrogen embonate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NOSCAPINE RECIRCULATES ENTEROHEPATICALLY AND INDUCES SELF-CLEARANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Relative bioavailability in man of noscapine administered in lozenges and mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Sustained release dosage form of noscapine HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Reawakening of a Poppy Alkaloid: A Technical Guide to the Early Discovery of Noscapine as an Antimitotic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from the opium poppy, has a long history of safe use as an oral antitussive agent. However, a pivotal rediscovery in the late 1990s revealed its potent capabilities as a microtubule-modulating, antimitotic agent, launching a new era of investigation into its chemotherapeutic potential. Unlike classic microtubule-targeting drugs that cause mass depolymerization or stabilization of microtubules, early research demonstrated that Noscapine exhibits a subtler, yet effective, mechanism. It binds to tubulin and attenuates the dynamic instability of microtubules, primarily by increasing the duration of their paused state. This disruption is sufficient to trigger the spindle assembly checkpoint, leading to a G2/M phase arrest in the cell cycle and subsequent apoptosis in proliferating cancer cells. This guide provides a detailed technical overview of the seminal experiments and foundational data that characterized Noscapine as a promising anticancer compound.

Historical Context and Initial Observations

While its use as a cough suppressant dates back to 1930, the first mention of Noscapine (then known as Narcotine) as a weak mitotic poison appeared in 1954.[1] However, this activity was largely overlooked until 1998, when a landmark paper by Ye et al. from the laboratory of Dr. Harish C. Joshi at Emory University reignited scientific interest.[2][3] This research demonstrated that Noscapine arrests cultured cells in mitosis, induces apoptosis, and exhibits significant antitumor activity in murine models.[2][3]

The initial hypothesis was prompted by structural similarities between Noscapine and other known microtubule inhibitors like colchicine.[2] Early experiments using immunofluorescence revealed that treatment of HeLa cells with Noscapine led to abnormal mitotic spindles and a failure of chromosomes to align at the metaphase plate.[2] Subsequent analysis showed that a 24-hour treatment could induce apoptotic morphology in over 50% of targeted cells.[4]

Key Experimental Findings: Quantitative Data

The early investigations into Noscapine's antimitotic activity focused on quantifying its effect on microtubule dynamics, cell cycle progression, and cancer cell viability.

Table 1: Effect of Noscapine on Microtubule Dynamics in Live Cells

This data, derived from the work of Landen et al. (2002), was crucial in defining Noscapine's unique mechanism. Unlike agents that cause catastrophic microtubule disassembly, Noscapine was found to subtly attenuate their dynamics by "pausing" the normal cycle of growth and shortening.

| Parameter | Control | 25 µM Noscapine | 250 µM Noscapine |

| Pause Duration (% Increase) | Baseline | +54% | +244% |

| Shortening Rate (% Decrease) | Baseline | -20% | -22% |

| Data sourced from Landen et al., Cancer Research, 2002.[5][6] |

Table 2: In Vitro Cytotoxicity (IC50) of Noscapine and Early Analogs

The half-maximal inhibitory concentration (IC50) was a key metric for assessing the potency of Noscapine and its derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| Noscapine | MCF-7 (Breast Cancer) | 33.4 ± 3.7 |

| Noscapine | DU 145 (Prostate Cancer) | 34.8 ± 3.1 |

| Noscapine | H460 (NSCLC) | 34.7 ± 2.5 |

| 5-Bromonoscapine | MCF-7 (Breast Cancer) | 5.8 ± 1.1 |

| Reduced 5-Bromonoscapine | DU 145 (Prostate Cancer) | 2.2 ± 0.7 |

| Data represents typical values reported in early to mid-2000s studies.[7][8] |

Core Experimental Protocols

The following protocols are representative of the methodologies used in the foundational studies that characterized Noscapine's antimitotic properties.

Cell Culture and Drug Treatment

-

Cell Lines: HeLa (human cervical carcinoma), B16LS9 (murine melanoma), and other relevant cancer cell lines were commonly used.

-

Culture Medium: Cells were typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: A stock solution of Noscapine (e.g., 100 mM) was prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C.[4] For experiments, the stock was diluted in a complete culture medium to the desired final concentration. Vehicle controls containing an equivalent concentration of DMSO were run in parallel.

Immunofluorescence for Microtubule and Chromosome Visualization

This method was used to visually confirm the effects of Noscapine on the mitotic spindle and chromosome arrangement.

-

Cell Plating: Cells were grown on sterile glass coverslips in a multi-well plate.

-

Treatment: Cells were treated with Noscapine (e.g., 20-50 µM) or vehicle (DMSO) for a specified period (e.g., 18-24 hours).

-

Fixation: The culture medium was aspirated, and cells were fixed with 4% formaldehyde (B43269) in Phosphate Buffered Saline (PBS) for 15 minutes at room temperature.

-

Permeabilization: Cells were washed three times with PBS and then permeabilized with 0.2% Triton X-100 in PBS for 10 minutes to allow antibody access.

-

Blocking: To prevent non-specific antibody binding, coverslips were incubated in a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour.

-

Primary Antibody Incubation: Coverslips were incubated with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin monoclonal antibody) diluted in blocking buffer, typically overnight at 4°C.

-

Secondary Antibody Incubation: After rinsing three times in PBS, coverslips were incubated with a fluorochrome-conjugated secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG) for 1 hour at room temperature in the dark.

-

DNA Staining & Mounting: Coverslips were washed again and incubated with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) to visualize chromosomes. After a final wash, they were mounted on glass slides using an anti-fade mounting medium.

-

Microscopy: Slides were visualized using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry (FACS)